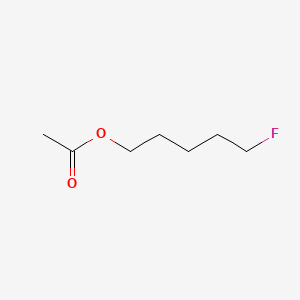
Thiochroman-4-ol
Overview
Description
Thiochroman-4-ol is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure that allows it to interact with biological systems in various ways, making it a valuable tool for studying biochemical and physiological processes. In
Scientific Research Applications
Thiochroman-4-ol: A Comprehensive Analysis of Scientific Research Applications
Medicinal Chemistry Antileishmanial Activity: Thiochroman-4-ol derivatives have been explored for their potential in treating Leishmania parasites. Acyl hydrazone derivatives of thiochroman-4-ones showed promising in vitro antileishmanial activity against Leishmania panamensis and were also evaluated for cytotoxic activity against human monocytes .
Pharmacology Antimicrobial and Cytotoxic Properties: Thiochroman-4-one, a related compound, has been utilized in synthesizing pharmacologically active compounds, including chiral CNS drugs. It has shown potential in restricting the growth of various cancer cells both in vitro and in vivo, indicating its significance in developing new therapeutic agents .
Organic Synthesis Precursor for Thiochromanone Derivatives: In organic chemistry, thiochromanones serve as vital precursors and valuable synthons for synthesizing thiochromanone derivatives. These derivatives are studied for their biological activities, highlighting the compound’s role in advancing synthetic methodologies .
Chemical Synthesis Dehydrogenation Reactions: Thiochroman-4-ones have been synthesized through dehydrogenation reactions using methods such as treatment with DDQ, PCl5, or a mixture of Iodine/DMSO. These reactions are crucial for producing thiochroman-4-ones with moderate yields, which are essential for further chemical applications .
Synthetic Chemistry Conjugate Addition Reactions: The development of conjugate addition reactions using lithium dialkylcuprates to thiochroman-4-ones has been reported. This process facilitates the synthesis of a large library of 2-alkyl substituted thiochroman-4-ones, expanding the compound’s utility in synthetic chemistry .
Heterocyclic Chemistry Thioflavanone Synthesis: An iodine-catalyzed denitrative C-S cross-coupling reaction enables the synthesis of thiochromanones from 2′-nitrochalcones and xanthate. This strategy is extended for a three-component synthesis of thiochromenes via intermolecular C-S cross-coupling followed by an aldol reaction, demonstrating the compound’s versatility in heterocyclic chemistry .
Mechanism of Action
Target of Action
Thiochroman-4-ol primarily targets the intracellular amastigotes of Leishmania panamensis , a parasite responsible for cutaneous leishmaniasis . This disease is transmitted through the bite of female insects of the genus Phlebotomus and Lutzomyia .
Mode of Action
It’s known that compounds bearing a vinyl sulfone moiety, a feature present in some thiochroman-4-ol derivatives, displayed the highest antileishmanial activity . The removal of the double bond or the sulfone moiety resulted in decreased activity .
Result of Action
Thiochroman-4-ol derivatives have shown promising results in vitro, displaying high antileishmanial activity and low cytotoxicity . Specifically, derivatives bearing a vinyl sulfone moiety have shown significant antileishmanial activity, with EC50 values lower than 10 µM .
properties
IUPAC Name |
3,4-dihydro-2H-thiochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVSZXYNCFXKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960750 | |
| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiochroman-4-ol | |
CAS RN |
40316-60-7 | |
| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40316-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040316607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzothiopyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the conformational preference of Thiochroman-4-ol in solution?
A1: Studies utilizing infrared spectroscopy, specifically examining the OH stretching region, suggest that Thiochroman-4-ol predominantly adopts a conformation where the hydroxyl group engages in intramolecular hydrogen bonding with the pi-electrons of the aromatic ring. This interaction leads to characteristic shifts in the infrared spectrum. []
Q2: Can Thiochroman-4-ol be synthesized enantioselectively?
A2: Yes, enantiomerically pure (S)-Thiochroman-4-ol can be obtained through a combination of enzymatic kinetic resolution and the Mitsunobu reaction. This approach utilizes Candida antarctica lipase B (CAL-B) to selectively hydrolyze the (R)-acetate, leaving the (S)-acetate untouched. Subsequent Mitsunobu inversion of the (S)-acetate yields (S)-Thiochroman-4-ol in high enantiomeric excess. []
Q3: What is the reactivity of Thiochroman-4-ol with Xenon Difluoride?
A3: Xenon Difluoride (XeF2) reacts with Thiochroman-4-ol to yield α-fluoro substituted products. The specific product distribution is dependent on the reaction conditions and the presence of other substituents on the Thiochroman-4-ol molecule. This reaction highlights the potential for selective fluorination of Thiochroman-4-ol derivatives. []
Q4: Can Thiochroman-4-ol be used as a building block in organic synthesis?
A4: Absolutely! Thiochroman-4-ol serves as a valuable precursor in the synthesis of thiochromane derivatives. For instance, it can participate in visible light-mediated, photocatalyst-free C-S cross-coupling reactions, leading to the formation of diverse thiochromane structures. [] This approach provides a sustainable and efficient route to access these important heterocyclic compounds.
Q5: Does Thiochroman-4-ol interact with any known enzymes?
A5: Research indicates that Thiochroman-4-ol acts as a substrate for rabbit liver 3-hydroxyhexobarbital dehydrogenase. This enzyme, primarily known for its role in drug metabolism, also catalyzes the dehydrogenation of Thiochroman-4-ol, showcasing the compound's potential interaction with biological systems. []
Q6: Are there any known applications of Thiochroman-4-ol in material science?
A6: While not directly addressed in the provided literature, Thiochroman-4-ol's ability to coordinate to metal centers, as evidenced by its interaction with a nickel-containing cubane-like cluster, hints at its potential in materials chemistry. Specifically, its sulfur atom can act as a ligand for the synthesis of metal complexes with possible applications in catalysis or materials science. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





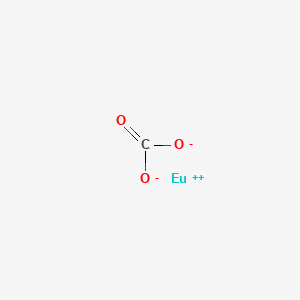
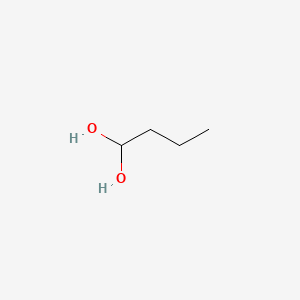
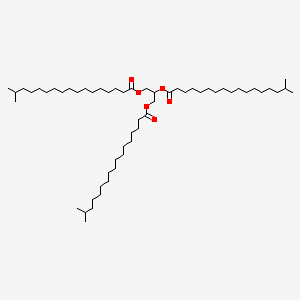

![(2S)-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B1596020.png)

![3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide](/img/structure/B1596023.png)
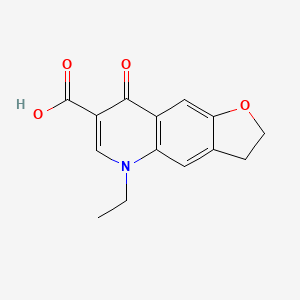
![Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]](/img/structure/B1596026.png)
